N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide
Description
This compound is a synthetic small molecule featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold, substituted with a methyl group at position 6 and a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide moiety. Its design integrates structural motifs associated with DNA repair enzyme inhibition, particularly targeting apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme in base excision repair implicated in cancer therapy resistance . The bis(2-methoxyethyl)sulfamoyl group enhances solubility and bioavailability compared to simpler alkyl substituents, while the methyl group on the tetrahydrothienopyridine ring optimizes steric interactions with enzymatic targets .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S3/c1-31-13-12-21-24(18-31)39-28(25(21)27-29-22-6-4-5-7-23(22)38-27)30-26(33)19-8-10-20(11-9-19)40(34,35)32(14-16-36-2)15-17-37-3/h4-11H,12-18H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHFYUJAUDAJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide represents a novel class of compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves multi-step organic reactions that incorporate the benzo[d]thiazole and thieno[2,3-c]pyridine frameworks. The detailed synthetic route often includes:
- Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
- Introduction of the benzo[d]thiazole moiety , which enhances biological activity.
- Modification with sulfamoyl and methoxyethyl groups , which are crucial for solubility and bioavailability.
Antitumor Activity
Research has shown that related compounds exhibit significant antitumor activity by inhibiting apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair mechanisms. For example:
- Inhibition Studies : Compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl) demonstrated single-digit micromolar activity against purified APE1 and enhanced cytotoxicity when combined with alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cell lines .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the thieno[2,3-c]pyridine structure significantly affect biological potency. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased solubility and cellular uptake |
| Variation in the sulfamoyl side chain | Altered interaction with APE1 leading to enhanced inhibition |
Case Studies
- Case Study 1 : A study involving a series of analogs demonstrated that compounds with a higher degree of substitution at the 6-position of the thieno[2,3-c]pyridine showed improved APE1 inhibition and enhanced cytotoxic effects in vitro .
- Case Study 2 : In vivo studies in mouse models indicated that these compounds exhibit favorable pharmacokinetic profiles, with good plasma and brain exposure after intraperitoneal administration .
Pharmacokinetics and ADME Profile
The pharmacokinetic evaluation reveals that this compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile:
- Absorption : High oral bioavailability due to favorable solubility characteristics.
- Distribution : Effective penetration into the central nervous system (CNS), making it a candidate for neuro-oncological applications.
- Metabolism : Metabolized primarily via hepatic pathways; however, specific metabolic pathways remain to be elucidated.
- Excretion : Primarily renal excretion with minimal accumulation in tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Bioactivity and Mechanism
APE1 Inhibition :
- Compound 3 (Isopropyl analog) : Exhibits single-digit µM IC50 against purified APE1 and enhances cytotoxicity of alkylating agents (e.g., temozolomide) in HeLa cells .
- Target Compound : While direct IC50 data are unavailable, structural similarities suggest comparable APE1 inhibition. The bis(2-methoxyethyl) group may improve cellular uptake relative to Compound 3’s acetamide, as evidenced by enhanced brain exposure in murine models for related analogs .
Cytotoxicity Enhancement :
- Compound 3 increases methyl methanesulfonate (MMS) cytotoxicity by 2.5-fold in glioblastoma models, attributed to APE1 inhibition impairing DNA repair . The target compound’s methyl group likely preserves this activity while reducing metabolic liabilities associated with isopropyl chains.
Pharmacokinetics and Solubility
Structure-Activity Relationships (SAR)
- Position 6 Substituents : Methyl and ethyl groups balance steric bulk and metabolic stability, whereas isopropyl (Compound 3) enhances target affinity at the cost of synthetic complexity .
- Sulfamoyl Modifications : Bis(2-methoxyethyl) groups optimize solubility without compromising APE1 binding, contrasting with diethylsulfamoyl groups that reduce bioavailability .
- Core Rigidity: The tetrahydrothieno[2,3-c]pyridine scaffold maintains planar geometry critical for APE1 active-site interactions, as confirmed by NMR chemical shift consistency in analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
